N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide, also referred to by its chemical identifier V023-9340, is a complex organic compound with significant implications in medicinal chemistry. This compound is primarily studied for its role as a farnesoid X receptor inhibitor, which is crucial in regulating bile acid, lipid, and glucose metabolism, making it relevant in research on metabolic disorders such as nonalcoholic steatohepatitis (NASH) .
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide falls under the category of synthetic organic compounds and is classified as a small molecule drug candidate due to its pharmacological activity targeting nuclear receptors.
The synthesis of N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide involves several key steps:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity but are generally proprietary and not publicly disclosed .
The primary reaction involving N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide is its interaction with the farnesoid X receptor. This interaction leads to downstream effects on metabolic pathways related to lipid and glucose metabolism.
The inhibition of farnesoid X receptor by this compound has been quantified with an IC50 value of 4.27 μM, indicating its potency in modulating this receptor's activity .
The mechanism by which N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide operates involves binding to the farnesoid X receptor. This binding alters the receptor's conformation and inhibits its normal function in regulating bile acid synthesis and glucose homeostasis.
Research indicates that this compound's inhibition of farnesoid X receptor may lead to reduced hepatic fat accumulation and inflammation associated with nonalcoholic steatohepatitis .
The physical properties of N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide include:
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide is primarily utilized in scientific research focused on metabolic diseases. Its role as a farnesoid X receptor inhibitor makes it a valuable tool for studying conditions like nonalcoholic steatohepatitis and potentially other metabolic disorders related to lipid metabolism .
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: